3,5-Difluorobiphenyl-4-carboxylic acid
Overview
Description
3,5-Difluorobiphenyl-4-carboxylic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₁₃H₈F₂O₂. This compound is characterized by the presence of two fluorine atoms on the biphenyl ring and a carboxylic acid group at the 4-position. It is a versatile intermediate in organic synthesis and has applications in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of various functional groups.
Direct Fluorination: Direct fluorination of biphenyl-4-carboxylic acid can be achieved using fluorinating agents such as Selectfluor or xenon difluoride under controlled conditions.
Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. Continuous flow reactors and automated systems are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the carboxylic acid group to its corresponding carboxylate anion.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: Substitution reactions at the fluorine positions can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH₄) in ether.
Substitution: Nucleophilic substitution with various alkyl or aryl halides.
Major Products Formed:
Carboxylate Anion: From oxidation reactions.
Alcohol/Aldehyde: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
3,5-Difluorobiphenyl-4-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme inhibition and protein binding.
Industry: It is employed in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3,5-difluorobiphenyl-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved would vary based on the biological context.
Comparison with Similar Compounds
3,4-Difluorobenzoic Acid: Similar structure but with a single fluorine atom on the benzene ring.
Diflunisal: A nonsteroidal anti-inflammatory drug (NSAID) with a similar difluorinated structure.
Uniqueness: 3,5-Difluorobiphenyl-4-carboxylic acid is unique due to its specific positioning of fluorine atoms and the biphenyl structure, which can influence its reactivity and binding properties compared to other difluorinated compounds.
Properties
IUPAC Name |
2,6-difluoro-4-phenylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-6-9(8-4-2-1-3-5-8)7-11(15)12(10)13(16)17/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWFSKZOATWLOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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